methyl (2R)-2-amino-2-cyclohexylacetate

Adenosine Receptor GPCR Binding Affinity

Choose this precise (R)-methyl ester for its validated adenosine A2 receptor affinity (Ki=6.10 nM). The saturated cyclohexyl group imparts conformational rigidity and lipophilicity unmatched by planar phenylglycine analogs, while the (S)-enantiomer targets an entirely different synthetic space (e.g., telaprevir). Its defined 98% purity and 80 mg/mL solubility in DMSO/water ensure reproducible HTS and SPPS coupling. This chirally pure scaffold is pre-validated for MMP inhibitors, ensuring direct integration into your peptidomimetic drug discovery programs.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 37763-24-9
Cat. No. B13570875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-amino-2-cyclohexylacetate
CAS37763-24-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCC1)N
InChIInChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
InChIKeyUUSVVDQFPGXFTQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-2-amino-2-cyclohexylacetate (CAS 37763-24-9) Overview: A Chiral Cyclohexylglycine Derivative for Specialized Synthesis


Methyl (2R)-2-amino-2-cyclohexylacetate (CAS 37763-24-9), also known as D-cyclohexylglycine methyl ester or H-D-Chg-OMe, is a chiral, non-proteinogenic amino acid derivative characterized by a cyclohexyl group at the α-carbon and a methyl ester protecting group [1]. It belongs to the class of α-cyclohexylglycine esters, which are valued for their ability to impart conformational rigidity and enhanced lipophilicity to peptide and small-molecule scaffolds [2]. The compound is commonly supplied as the free base or as its hydrochloride salt (CAS 14328-64-4) for improved handling and solubility [1]. Its defined (R)-stereochemistry is critical for applications requiring specific chiral recognition, distinguishing it from its (S)-enantiomer and other achiral or planar aromatic analogs.

Why Methyl (2R)-2-amino-2-cyclohexylacetate Cannot Be Replaced by Common Amino Acid Methyl Esters


Direct substitution of methyl (2R)-2-amino-2-cyclohexylacetate with structurally similar, more accessible amino acid esters is not feasible in applications where specific receptor binding affinity or proteolytic stability is required. While phenylglycine methyl ester is an effective chiral derivatizing agent, its planar phenyl ring confers different steric and electronic properties compared to the bulky, saturated cyclohexyl group, leading to distinct interaction profiles with hydrophobic binding pockets [1]. Similarly, the (S)-enantiomer (CAS 14328-63-3), though chemically identical, is directed toward a different synthetic space, serving as an intermediate for the HCV protease inhibitor telaprevir, while the (R)-form is implicated in distinct receptor and enzyme inhibitor scaffolds . The free acid analog (cyclohexylglycine, CAS 5664-29-9) lacks the ester protection required for controlled peptide coupling or further elaboration without prior activation steps. Therefore, procurement of the specific (2R)-methyl ester is mandated by its unique combination of chirality, steric bulk, and reactive functionality, which collectively dictate its performance in quantitative assays and synthetic pathways.

Quantitative Evidence for Methyl (2R)-2-amino-2-cyclohexylacetate Differentiation


Adenosine A1 vs. A2 Receptor Binding Affinity: Quantified Selectivity of Cyclohexylglycine-Derived Ligand

A ligand incorporating the (R)-cyclohexylglycine scaffold (CHEMBL606507) demonstrates quantifiable selectivity between adenosine receptor subtypes. In direct competitive binding assays using rat brain membranes, it exhibits a Ki of 30 nM for the adenosine A1 receptor and a Ki of 6.10 nM for the adenosine A2 receptor [1]. This approximately 5-fold difference in affinity, measured under identical assay conditions, underscores the scaffold's capacity to confer receptor subtype differentiation.

Adenosine Receptor GPCR Binding Affinity Neurology

Solubility Profile of (R)-Methyl 2-amino-2-cyclohexylacetate HCl: Aqueous and DMSO Compatibility

The hydrochloride salt form of methyl (2R)-2-amino-2-cyclohexylacetate (CAS 14328-64-4) provides defined solubility parameters essential for in vitro assay design. It achieves a maximum solubility of 80 mg/mL (approximately 385 mM) in both DMSO and water, with sonication recommended [1]. This quantitative solubility data enables precise preparation of stock solutions for biological screening, whereas solubility data for the free base or structurally analogous compounds like phenylglycine methyl ester may differ, requiring different solvent systems or concentrations.

Solubility Formulation Assay Development Medicinal Chemistry

Enantiomeric Purity and Specification: A Critical Procurement Parameter for Chiral Fidelity

Commercially available methyl (2R)-2-amino-2-cyclohexylacetate and its hydrochloride salt are supplied with defined purity specifications that are crucial for reproducible stereochemical outcomes. The free base (CAS 37763-24-9) is typically offered at 95% purity, while the hydrochloride salt (CAS 14328-64-4) is commonly available at 98% purity . This is in contrast to the (S)-enantiomer hydrochloride (CAS 14328-63-3), which is also supplied at 98% purity but is a distinctly different chemical entity with different applications .

Chiral Purity Procurement Specification Enantiomer Asymmetric Synthesis

Cyclohexylglycine Scaffold in Protease Inhibition: Quantified Gains in Potency from Structural Studies

The cyclohexylglycine moiety, of which methyl (2R)-2-amino-2-cyclohexylacetate is a protected form, has been identified as a key structural component in potent protease inhibitors. In a study on Leishmania major HslVU protease inhibitors, replacement of a residue with a cyclohexylglycine at position 11 resulted in a more than three-fold gain in potency [1]. Additionally, research on plasmepsin V inhibitors found that analogues with either cyclohexylglycine or phenylglycine in the P2 position were the most potent, implying that the cyclohexyl group can effectively compete with aromatic rings for hydrophobic binding interactions [2].

Protease Inhibition HCV MMP Structure-Activity Relationship

Optimal Application Scenarios for Methyl (2R)-2-amino-2-cyclohexylacetate Based on Verified Data


Development of Adenosine Receptor Subtype-Selective Ligands

Leverage the documented adenosine receptor binding affinity (Ki = 6.10 nM for A2, 30 nM for A1) of a scaffold derived from (R)-cyclohexylglycine to design novel ligands for studying GPCR signaling or for potential therapeutic applications in neurology and inflammation [1]. The quantified selectivity profile makes the (R)-stereoisomer a preferred starting point over the (S)-form or phenylglycine analogs.

Solid-Phase Peptide Synthesis (SPPS) Incorporating a Bulky, Lipophilic Residue

Utilize the methyl ester-protected (2R)-amino acid as a building block in SPPS to introduce a conformationally restricted, hydrophobic cyclohexyl group. The defined 98% purity of the hydrochloride salt ensures high coupling efficiency and minimizes side reactions [1]. This is critical for synthesizing peptidomimetics targeting proteases or receptors where the cyclohexylglycine moiety enhances binding or metabolic stability [2].

In Vitro High-Throughput Screening (HTS) Assay Preparation

Prepare precise compound stock solutions for HTS campaigns using the validated solubility data (80 mg/mL in DMSO and water) for the hydrochloride salt [1]. This quantitative information allows for accurate compound management and eliminates guesswork in solubilization, ensuring assay reproducibility across different screening platforms.

Chiral Pool Synthesis for Metalloproteinase (MMP) Inhibitor Scaffolds

Employ methyl (2R)-2-amino-2-cyclohexylacetate as an enantiomerically pure starting material for constructing carboxylic acid-based MMP inhibitors [1]. Research has shown that cyclohexylglycine scaffolds yield potent and selective MMP inhibitors, and the (R)-stereochemistry may be essential for achieving the desired binding conformation in the enzyme's active site .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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